molecular formula C8H4BrClN2O B12361905 7-bromo-6-chloro-4aH-quinazolin-4-one

7-bromo-6-chloro-4aH-quinazolin-4-one

Cat. No.: B12361905
M. Wt: 259.49 g/mol
InChI Key: XMFUMPUGQQJGOU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-6-chloro-4aH-quinazolin-4-one typically involves the following steps :

    Starting Materials: The synthesis begins with the appropriate substituted aniline and a halogenated derivative.

    Cyclization: The substituted aniline undergoes cyclization with a suitable reagent to form the quinazolinone core.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity . The process involves the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

7-bromo-6-chloro-4aH-quinazolin-4-one undergoes various chemical reactions, including :

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Condensation Reactions: It can participate in condensation reactions with other compounds to form larger molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various organic solvents.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized quinazolinones, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

7-bromo-6-chloro-4aH-quinazolin-4-one has several scientific research applications, including :

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly anticoccidial drugs like halofuginone.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: It serves as a precursor for the synthesis of other complex organic molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of 7-bromo-6-chloro-4aH-quinazolin-4-one involves its interaction with specific molecular targets and pathways . For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 7-bromo-6-chloro-4aH-quinazolin-4-one include :

  • 6-bromo-7-chloroquinazolin-4-one
  • 7-bromo-6-chloro-2-methyl-3H-quinazolin-4-one
  • 6-chloro-7-bromo-3H-quinazolin-4-one

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern and the resulting chemical properties. The presence of both bromine and chlorine atoms in the 6 and 7 positions, respectively, imparts unique reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H4BrClN2O

Molecular Weight

259.49 g/mol

IUPAC Name

7-bromo-6-chloro-4aH-quinazolin-4-one

InChI

InChI=1S/C8H4BrClN2O/c9-5-2-7-4(1-6(5)10)8(13)12-3-11-7/h1-4H

InChI Key

XMFUMPUGQQJGOU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC2=NC=NC(=O)C21)Br)Cl

Origin of Product

United States

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